

A Technical Guide to Methionol-d3: Chemical Properties, Structure, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with **Methionol-d3**. This deuterated analogue of methionol serves as a valuable tool in metabolic research and drug development, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

Methionol-d3, also known as 3-(methylthio)-1-propanol-d3, is a stable isotope-labeled version of methionol. The deuterium labeling on the methyl group provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Quantitative Data Summary



Property	Value	Source
Molecular Formula	C4H7D3OS	MedChemExpress[1]
Molecular Weight	109.21 g/mol	MedChemExpress[1]
CAS Number	1082582-04-4	MedChemExpress
Canonical SMILES	CSCCCO	PubChem
Isomeric SMILES	[2H]C([2H])([2H])SCCCO	MedChemExpress[1]
Boiling Point (of Methionol)	195 °C	ChemicalBook[2]
Density (of Methionol)	1.03 g/cm³ (at 20 °C)	ChemicalBook[2]
Isotopic Purity (Typical for similar compounds)	≥98 atom % D	Sigma-Aldrich

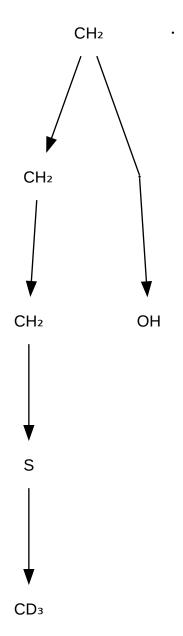
Note: Some physical properties are for the non-deuterated form, methionol, and are provided as a close approximation.

Chemical Structure

The chemical structure of **Methionol-d3** is characterized by a propanol backbone with a deuterated methylthio group attached at the third carbon.



Chemical Structure of Methionol-d3



Click to download full resolution via product page

Chemical Structure of Methionol-d3

Experimental Protocols



Synthesis of 3-(methylthio)-1-propanol (Methionol)

A common method for the synthesis of methionol is the reduction of 3-(methylthio)propanal. The following protocol is adapted from established chemical reduction methods. To synthesize **Methionol-d3**, one would start with the appropriately deuterated precursor.

Materials:

- 3-(methylthio)propanal
- · Anhydrous Methanol
- Sodium borohydride (NaBH₄)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stir bar
- · Ice bath
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.2 g (50 mmol) of 3-(methylthio)propanal in 50 mL of anhydrous methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add 0.95 g (25 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes, ensuring the temperature is maintained below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).



- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure 3-(methylthio)-1propanol.

Safety Precautions:

- Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
- 3-(methylthio)propanal and 3-(methylthio)-1-propanol are sulfur-containing compounds with strong odors. All manipulations should be performed in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like methionol.

General Workflow:

- Sample Preparation: Depending on the matrix (e.g., wine, biological fluid), sample
 preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace
 solid-phase microextraction (SPME) to isolate and concentrate the analyte. For quantitative
 analysis, a known amount of **Methionol-d3** is added as an internal standard at the beginning
 of the sample preparation process.
- GC Separation: The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature is



programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

- MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.
- Quantification: The amount of methionol in the original sample is determined by comparing the peak area of the analyte to the peak area of the Methionol-d3 internal standard.

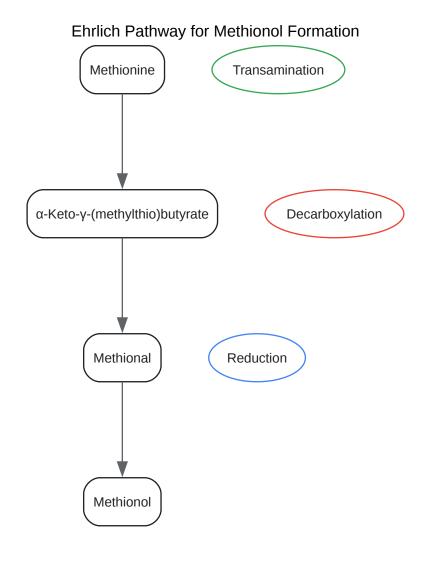
Biological Context and Signaling Pathways

Methionol is a catabolite of the essential amino acid methionine. Its formation is primarily described by the Ehrlich pathway, particularly in yeast. The metabolism of methionine and its derivatives, such as S-adenosylmethionine (SAM), is intricately linked to cellular signaling, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism.

The Ehrlich Pathway: Methionine to Methionol

The Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols (fusel alcohols). In the case of methionine, this pathway proceeds through three main steps: transamination, decarboxylation, and reduction.





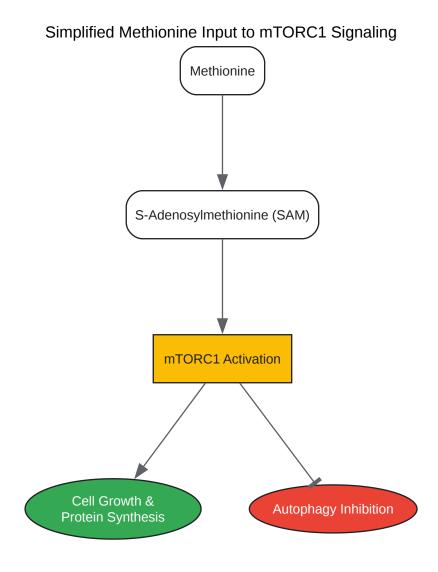
Click to download full resolution via product page

Ehrlich Pathway for Methionol Formation

Methionine Metabolism and mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a key protein complex that senses nutrient availability, including amino acids, to regulate cell growth, proliferation, and autophagy. Methionine, through its metabolite S-adenosylmethionine (SAM), plays a role in activating the mTORC1 signaling pathway. This regulation can occur through various mechanisms, including the methylation of regulatory proteins.





Click to download full resolution via product page

Simplified Methionine Input to mTORC1 Signaling

This guide provides foundational knowledge for researchers working with **Methionol-d3**. Its application as an internal standard is critical for accurate quantification in complex biological matrices, enabling a deeper understanding of methionine metabolism and its role in cellular signaling.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mTORC1 stimulates cell growth through SAM synthesis and m6A mRNA-dependent control of protein synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine catabolism in Saccharomyces cerevisiae PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Methionol-d3: Chemical Properties, Structure, and Biological Context]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378494#methionol-d3-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





